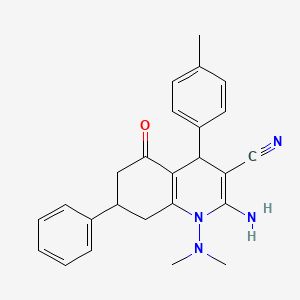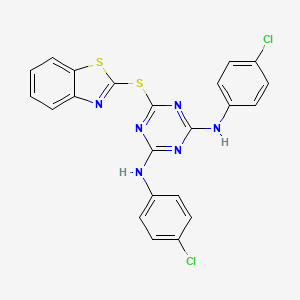![molecular formula C24H20N4O3S B11627267 (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627267.png)
(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one est un composé organique complexe doté d'une structure unique combinant plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau thiazolo[3,2-B][1,2,4]triazole, suivie de l'introduction des groupes indole et propoxyphényle. L'étape finale implique la formation du groupe allyle. Chaque étape nécessite des conditions réactionnelles spécifiques, telles que l'utilisation de solvants aprotiques polaires comme le DMF ou le DMSO, et des catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de réaction. De plus, le processus de purification serait crucial pour assurer la pureté du composé pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire un composé avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction pourrait produire un dérivé plus saturé.
Applications de la recherche scientifique
Chimie
En chimie, (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé peut être étudié pour ses interactions potentielles avec les macromolécules biologiques. Sa capacité à former des liaisons hydrogène et d'autres interactions pourrait en faire un candidat pour la conception et le développement de médicaments.
Médecine
En médecine, les propriétés thérapeutiques potentielles du composé pourraient être explorées. Sa structure suggère qu'il pourrait interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat pour les efforts de découverte de médicaments.
Industrie
Dans les applications industrielles, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques. Ses propriétés uniques pourraient offrir des avantages dans des procédés industriels spécifiques.
Mécanisme d'action
Le mécanisme par lequel (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Ces interactions pourraient impliquer la liaison à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées pourraient inclure les voies de transduction du signal, les voies métaboliques ou d'autres processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and other interactions could make it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug discovery efforts.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.
Mécanisme D'action
The mechanism by which (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à (3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphényl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one comprennent d'autres dérivés de thiazolo[3,2-B][1,2,4]triazole, des dérivés d'indole et des composés ayant des groupes fonctionnels similaires.
Unicité
Ce qui distingue ce composé, c'est sa combinaison unique de groupes fonctionnels et la disposition spécifique de ces groupes au sein de la molécule. Cette structure unique pourrait conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C24H20N4O3S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H20N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h3,5-12H,1,4,13-14H2,2H3/b20-19- |
Clé InChI |
QPKXJPUSXYVSPK-VXPUYCOJSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627194.png)
![Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627202.png)
![N-(3,4-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11627206.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627211.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11627215.png)

![2-methylpropyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11627233.png)
![3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627239.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627244.png)
![(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627250.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11627259.png)
![2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)

